(2R)-1-benzyl-2-(chloromethyl)pyrrolidine
Description
(2R)-1-Benzyl-2-(chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a benzyl group at the nitrogen atom and a chloromethyl substituent at the C2 position. Pyrrolidine scaffolds are widely studied due to their conformational rigidity and bioactivity, particularly in medicinal chemistry . The stereochemistry at C2 (R-configuration) is critical, as enantiomers often exhibit distinct biological or pharmacological profiles .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
QDLRSEZDDYKFTJ-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CCl |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of (2R)-pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of substituted methylformyl reagents to modify the physicochemical properties of the compound.
Industrial Production Methods
Industrial production of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, amines, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions due to its chiral nature and functional groups.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity, while the chloromethyl group allows for covalent modification of the target. This dual functionality makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Positional Isomers: 3-(Chloromethyl)pyrrolidine Enantiomers
Key Differences :
- Substituent Position: The target compound has a chloromethyl group at C2, whereas (S)- and (R)-3-(chloromethyl)pyrrolidine isomers () feature the substituent at C3.
- Stereochemical Complexity : Both compounds exhibit enantiomer-specific properties, but the benzyl group in the target compound adds steric bulk, which may hinder or direct interactions in chiral environments.
Benzyl-Substituted Pyrrolidine Derivatives
Example : 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione ()
- Structural Features : Unlike the target compound, this derivative includes a 1,3-dione moiety and a 2,6-dichlorobenzyl group. The dione enhances hydrogen-bonding capacity, while dichlorination increases electronegativity.
- Pharmacological Implications: Pyrrolidine-1,3-dione derivatives are noted for pharmaceutical applications, such as enzyme inhibition (e.g., anticonvulsants) . The target compound’s chloromethyl group may instead favor alkylation reactions or prodrug strategies.
Pharmacological and Industrial Relevance
- Therapeutic Potential: Pyrrolidine derivatives are explored as anticancer, antiviral, and antidiabetic agents (). The benzyl group in the target compound may enhance blood-brain barrier penetration compared to dichlorobenzyl analogs ().
- Reactivity Profile : The chloromethyl group offers a handle for derivatization (e.g., nucleophilic substitution), enabling the synthesis of libraries for structure-activity relationship (SAR) studies.
Data Tables
Table 1: Structural and Commercial Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Price (per gram) | Key Applications |
|---|---|---|---|---|
| (2R)-1-Benzyl-2-(chloromethyl)pyrrolidine | C2-ClCH2, N-benzyl | ~195.69* | N/A | Drug discovery, SAR studies |
| (R)-3-(Chloromethyl)pyrrolidine | C3-ClCH2 | 119.59 | $2,000 | Chiral building block |
| 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione | C2-(2,6-Cl2Bz), 1,3-dione | 285.12 | N/A | Enzyme inhibition |
*Calculated based on formula C12H15ClN.
Biological Activity
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine is a chiral compound with significant biological activity, primarily attributed to its unique structural features. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆ClN
- Molecular Weight : 209.71 g/mol
- Functional Groups : The compound contains a pyrrolidine ring, a benzyl group at the nitrogen atom, and a chloromethyl group at the second carbon. These groups enhance the compound's reactivity and interaction with biological targets.
The biological activity of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine is largely due to its ability to interact with various molecular targets:
- Enzyme Interaction : The chloromethyl group allows for covalent modification of nucleophilic residues in enzymes, potentially leading to irreversible inhibition. This mechanism is crucial in the context of enzyme inhibition where the compound can block substrate binding and catalytic activity.
- Binding Affinity : The presence of the benzyl group enhances binding affinity to receptors and enzymes, making it a valuable tool in biochemical research and drug development .
Medicinal Chemistry
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine has been explored for its potential in treating neurological disorders. Its structural characteristics allow it to serve as a building block for synthesizing pharmacologically active compounds. Research indicates that derivatives of this compound may exhibit activity against calcium-sensing receptors, which are implicated in various physiological processes .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its versatility makes it suitable for laboratory-scale and industrial-scale production.
Case Studies
- Calcium-Sensing Receptor Antagonists : A study highlighted the structure-activity relationship of 2-benzylpyrrolidine derivatives, revealing that certain modifications could enhance their potency as antagonists of calcium-sensing receptors. This suggests potential therapeutic applications in managing disorders related to calcium signaling .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine have shown promising results in blocking specific enzymes involved in neurological pathways, indicating its potential role in drug development for neurological conditions .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Chemical Structure | Chiral pyrrolidine with benzyl and chloromethyl groups |
| Biological Targets | Enzymes, receptors involved in neurological functions |
| Mechanism | Covalent modification, enhanced binding affinity |
| Applications | Medicinal chemistry, organic synthesis |
| Research Findings | Potent enzyme inhibitors; potential calcium receptor antagonists |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
